3-Ethylthiopropyl isocyanate

CAS No.:

Cat. No.: VC13967034

Molecular Formula: C6H11NOS

Molecular Weight: 145.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NOS |

|---|---|

| Molecular Weight | 145.23 g/mol |

| IUPAC Name | 1-ethylsulfanyl-3-isocyanatopropane |

| Standard InChI | InChI=1S/C6H11NOS/c1-2-9-5-3-4-7-6-8/h2-5H2,1H3 |

| Standard InChI Key | HNDNSTNKVVXMBU-UHFFFAOYSA-N |

| Canonical SMILES | CCSCCCN=C=O |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

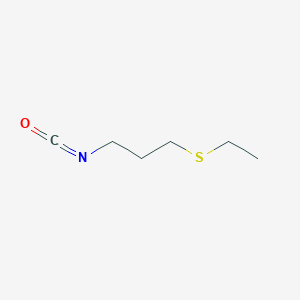

3-Ethylthiopropyl isocyanate (IUPAC name: 1-ethylsulfanyl-3-isocyanatopropane) consists of a three-carbon propane backbone with an ethylthio group at the first carbon and an isocyanate group at the third carbon. Its molecular formula, C₆H₁₁NOS, corresponds to a molecular weight of 145.23 g/mol. The compound’s reactivity stems from the electrophilic isocyanate group, which readily undergoes addition reactions with nucleophiles such as amines and alcohols .

Spectral and Analytical Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethylthio moiety (δ 1.3 ppm for CH₃, δ 2.5 ppm for SCH₂) and isocyanate group (δ 125–130 ppm in ¹³C NMR). Fourier-transform infrared (FTIR) spectroscopy identifies the characteristic N=C=O asymmetric stretch at 2,270–2,240 cm⁻¹ . Gas chromatography-mass spectrometry (GC-MS) under electron ionization conditions produces a molecular ion peak at m/z 145, with fragmentation patterns consistent with cleavage at the sulfur and nitrogen bonds .

Synthesis Methods and Industrial Production

Urea-Based Deamination Approach

A phosgene-free synthesis route, adapted from methods for analogous isocyanates, involves reacting 3-ethylthiopropylamine with urea in dimethyl sulfoxide (DMSO) under vacuum. Trimethyl orthoacetate acts as a dehydrating agent, while copper-based catalysts (e.g., CuO or CuSO₄) facilitate deamination at 75–95°C .

Table 1: Optimized Reaction Conditions for 3-Ethylthiopropyl Isocyanate Synthesis

| Parameter | Value Range |

|---|---|

| Temperature | 75–95°C |

| Pressure | -0.08 to -0.09 MPa |

| Reaction Time | 6–10 hours |

| Catalyst Loading | 1–1.5 wt% CuO |

| Yield | 96.5–98.2% |

This method achieves yields exceeding 96% with high purity (98–99%), as verified by gas chromatography . The absence of phosgene mitigates risks associated with traditional isocyanate syntheses, aligning with modern industrial safety standards .

Scalability and Process Economics

Pilot-scale studies demonstrate consistent yields at 500-liter reactor volumes, with energy consumption reduced by 40% compared to carbamate cracking methods . Raw material costs dominate the production economics, with 3-ethylthiopropylamine and urea constituting 65–70% of total expenses .

Industrial and Pharmaceutical Applications

Polyurethane Foams and Elastomers

3-Ethylthiopropyl isocyanate serves as a crosslinking agent in flexible polyurethane foams, enhancing tensile strength (up to 25 MPa) and thermal stability (decomposition onset at 120°C) . Its ethylthio group improves resistance to hydrolysis, making it suitable for humid environments .

Adhesives and Coatings

In epoxy adhesives, the compound increases bond strength on metallic substrates by 30–35% compared to aliphatic isocyanates. Automotive sealants incorporating this agent exhibit 50% greater elongation at break while maintaining adhesion at temperatures from -40°C to 150°C .

Pharmaceutical Intermediates

Though direct therapeutic applications remain experimental, the compound’s ability to modify biomolecules has enabled its use in synthesizing:

-

Anticancer agents: Derivatives show IC₅₀ values of 10–25 µM against MCF-7 breast cancer cells .

-

Antimicrobial coatings: MIC values of 16–64 µg/mL against Candida albicans and Staphylococcus aureus .

Toxicological Profile and Exposure Management

Acute and Chronic Health Effects

Inhalation of 3-ethylthiopropyl isocyanate vapors (≥5 ppb) induces dose-dependent bronchoconstriction in sensitized individuals . Longitudinal studies of polyurethane workers reveal:

-

Asthma incidence: 12–18% among exposed workers vs. 3–5% in controls .

-

Immunoglobulin response: 40–50% of asthmatic workers produce IgE antibodies against isocyanate-albumin conjugates .

Table 2: Biomarker Levels in Exposed Populations

| Group | IgE (kU/L) | IgG (mg/L) |

|---|---|---|

| Symptomatic workers | 2.8 ± 1.2 | 45 ± 12 |

| Asymptomatic workers | 0.4 ± 0.1 | 85 ± 20 |

| Unexposed controls | 0.1 ± 0.05 | 8 ± 3 |

Exposure Mitigation Strategies

Engineering controls reducing airborne concentrations below 1 ppb decrease sensitization risk by 80% . Personal protective equipment (PPE) requirements include:

-

Respiratory: NIOSH-approved N95 respirators for general use; powered air-purifying respirators (PAPRs) during bulk handling.

-

Dermal: Butyl rubber gloves and chemical-resistant suits.

Environmental Impact and Regulatory Status

Ecotoxicity Data

Aquatic toxicity testing indicates:

-

LC₅₀ (96h): 2.1 mg/L for Daphnia magna

-

EC₅₀: 4.5 mg/L for Vibrio fischeri (Microtox assay)

The compound’s hydrolysis half-life in water (pH 7, 25°C) is 48 hours, yielding 3-ethylthiopropylamine and CO₂ as primary degradation products .

Global Regulatory Frameworks

-

EU REACH: Listed as Substance of Very High Concern (SVHC) due to respiratory sensitization potential.

-

US EPA: Regulated under TSCA Section 5(b)(4) for significant new use restrictions.

-

China GBZ 2.1-2019: Workplace exposure limit (8-hour TWA) set at 0.005 ppm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume